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Furaneol - 13C2

Cat. No.: B1147835
CAS No.: 1083053-35-3
M. Wt: 130.11
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Description

Significance of Stable Isotope Tracers in Mechanistic and Pathway Investigations

Stable isotope tracers are powerful tools for investigating the complex pathways and dynamics of biochemical reactions. mdpi.com By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, researchers can track the molecule's journey through a biological or chemical system. nih.gov This technique, known as stable isotope tracing, provides unparalleled insights into metabolic wiring, allowing a substrate to be followed through various downstream biochemical reactions. nih.gov

The use of stable isotope-labeled compounds, such as Furaneol-13C2, is particularly significant in stable isotope dilution assays (SIDA). frontiersin.orgacs.org In this methodology, a known quantity of the labeled compound is added to a sample as an internal standard. imreblank.ch Because the labeled standard (e.g., Furaneol-13C2) is chemically identical to the native compound (Furaneol), it behaves the same way during extraction, purification, and analysis. acs.orgimreblank.ch Any loss of the target analyte during sample preparation will be mirrored by a proportional loss of the labeled internal standard. This allows for highly accurate quantification of the native compound, compensating for extraction losses or matrix effects during analysis by mass spectrometry. frontiersin.org

This approach is crucial for understanding the impact of genetic alterations or other perturbations on metabolism and for quantifying key compounds in complex matrices like food. nih.govresearchgate.net Researchers can gain detailed information on metabolic flux, nutrient utilization, and the biosynthesis of important molecules. mdpi.comsciforum.net

Principles of Carbon-13 Isotopic Enrichment for Compound Analysis

The core principle behind the utility of Furaneol-13C2 lies in Carbon-13 (¹³C) isotopic enrichment. Carbon naturally exists primarily as the stable isotope ¹²C, with ¹³C accounting for approximately 1.1% of all carbon atoms. wikipedia.org Isotopic enrichment is the synthetic process of replacing one or more ¹²C atoms within a molecule with ¹³C atoms. wikipedia.org In Furaneol-13C2, two carbon atoms in the Furaneol structure have been substituted with ¹³C.

This substitution results in a molecule that is chemically and physically almost identical to its native counterpart but has a higher molecular mass. physoc.org When a sample containing both native Furaneol and the Furaneol-13C2 internal standard is analyzed using mass spectrometry, the instrument can distinguish between the two based on their mass-to-charge (m/z) ratio. wikipedia.org The peak for Furaneol-13C2 will appear at a mass two units higher than the peak for the native compound. imreblank.ch This distinct mass shift is the fundamental principle that enables researchers to differentiate and separately quantify the labeled standard from the naturally occurring analyte within the same sample. creative-proteomics.comsilantes.com

Table 1: Comparison of Native and Labeled Furaneol

PropertyFuraneol (Native)Furaneol-13C2 (Labeled)
Molecular Formula C₆H₈O₃¹³C₂C₄H₈O₃
Monoisotopic Mass 128.0473 g/mol 130.0541 g/mol
Mass Difference N/A+2.0068 g/mol

This interactive table details the molecular formula and mass differences between native Furaneol and its ¹³C₂ isotopologue, highlighting the basis for its analytical detection.

Properties

CAS No.

1083053-35-3

Molecular Formula

C6H8O3

Molecular Weight

130.11

Purity

95% min.

Synonyms

Furaneol - 13C2

Origin of Product

United States

Synthesis and Isotopic Fidelity Assessment of Furaneol 13c2

Chemoenzymatic Synthetic Routes for Carbon-13 Labeled Furaneol Analogues

Chemoenzymatic approaches offer a powerful strategy for the synthesis of isotopically labeled compounds, combining the selectivity of enzymes with the versatility of chemical reactions. ucl.ac.uk This is particularly advantageous for producing complex molecules like Furaneol with high isotopic enrichment and stereoselectivity.

Strategies for Site-Specific Carbon-13 Enrichment

The site-specific incorporation of carbon-13 isotopes into the Furaneol structure is a key objective in its synthesis. chemrxiv.org This allows for the precise tracking of metabolic pathways and the elucidation of fragmentation patterns in mass spectrometry. imreblank.ch A common strategy involves the use of labeled precursors that are then enzymatically or chemically converted to the target molecule. For instance, the synthesis of [13C2]HDMF (Furaneol) can be achieved in a three-step process starting with the addition of labeled acetaldehyde (B116499) to a protected butynol (B8639501) derivative. researchgate.net This is followed by oxidation and subsequent cyclization to yield the desired labeled furanone. researchgate.net

The biosynthesis of Furaneol in organisms like Zygosaccharomyces rouxii has been studied using labeled precursors such as [1-13C]D-fructose-1,6-diphosphate. These studies have shown that the carbon skeleton of the furanone originates exclusively from this exogenously supplied precursor. nih.govscience.gov Such biosynthetic pathways can inspire chemoenzymatic strategies. For example, transketolase has been utilized in the synthesis of 6-deoxy-L-sorbose, a precursor to Furaneol, demonstrating the potential of enzymatic C-C bond formation in creating labeled analogues. ucl.ac.ukgoogle.com

Precursor Design for 13C2-Labeled Furaneol

The design of appropriate precursors is critical for the successful synthesis of Furaneol-13C2. The selection of the starting material determines the position of the isotopic labels in the final molecule. A biomimetic approach for the synthesis of [13C2]HDMF involves a three-step sequence: researchgate.net

Addition of labeled acetaldehyde: [13C2]Acetaldehyde is added to tert-butyloxycarbonyl (Boc)-protected and lithiated 3-butyn-2-ol.

Oxidation: The resulting Boc-protected diol is oxidized using permanganate (B83412) to form a 1,2-dione.

Cyclization: Removal of the protective group under acidic conditions triggers the cyclization to form the target Furaneol-13C2. researchgate.net

Another approach involves the use of labeled carbohydrates. Studies have demonstrated that D-fructose-1,6-diphosphate is an effective precursor for Furaneol biosynthesis. nih.gov Specifically, the use of [1-13C]D-fructose-1,6-diphosphate resulted in the formation of singly labeled Furaneol. mdpi.com This highlights the importance of selecting the correct isotopically labeled precursor to achieve the desired labeling pattern in the final product.

Spectroscopic and Chromatographic Characterization of Furaneol - 13C2

Following synthesis, a thorough characterization of Furaneol-13C2 is essential to confirm its chemical identity, isotopic purity, and the position of the labels. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Labeling Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure and isotopic composition of molecules. nih.gov For Furaneol-13C2, both ¹H and ¹³C NMR are employed. The ¹³C NMR spectrum directly confirms the presence and position of the carbon-13 labels. The coupling between the ¹³C nuclei and adjacent protons (¹³C-¹H coupling) in the ¹H NMR spectrum provides further evidence for the location of the isotopic labels. nih.gov The integration of signals in the NMR spectra can be used to assess the isotopic purity of the sample. rsc.org Specialized NMR pulse sequences can be used to filter spectra for ¹³C-containing molecules, allowing for accurate measurement of ¹³C enrichment. nih.gov

Table 1: Illustrative NMR Data for Furaneol-13C2

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~2.2dJ(H,C) ≈ 128CH ₃ at C2/C5
¹H~4.5qJ(H,H) ≈ 7OH
¹³C~15s-C H₃ at C2/C5
¹³C~195s-C =O at C3
¹³C~100s-C -O at C4

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and other experimental conditions. The key feature for Furaneol-13C2 would be the presence of signals in the ¹³C spectrum corresponding to the labeled positions and the observation of ¹³C satellites in the ¹H spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of Labeled Isotopologues

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and to study the fragmentation patterns of Furaneol-13C2. imreblank.ch The molecular ion peak in the mass spectrum will be shifted by two mass units compared to the unlabeled compound, confirming the incorporation of two ¹³C atoms. For Furaneol-13C2, the molecular ion ([M]⁺) would appear at m/z 130, whereas for the unlabeled Furaneol it is at m/z 128. imreblank.ch

The fragmentation pattern of the labeled isotopologue provides valuable information for confirming the position of the labels. By comparing the mass spectra of the labeled and unlabeled compounds, one can deduce which fragments retain the ¹³C atoms. For example, in doubly labeled 4-hydroxy-2,5-di[¹³C₂]methyl-3(2H)-furanone, the molecular ion is at m/z 130. Due to the molecule's symmetry, fragments at m/z 86 and 58, which result from the opening of the furan (B31954) ring, are singly labeled. imreblank.ch The analysis of these fragmentation patterns is crucial for understanding reaction mechanisms and for quantitative analysis in complex matrices. imreblank.chtum.de

Table 2: Key Mass Spectrometry Fragments for Furaneol and Furaneol-13C2

Fragment DescriptionUnlabeled Furaneol (m/z)Furaneol-13C2 (m/z)
Molecular Ion [M]⁺128130
[M - CH₃]⁺113114 / 115
[M - CO]⁺100102
[M - H₂O]⁺110112
Acylium ion [CH₃CO]⁺4344

Note: The fragmentation of Furaneol-13C2 will depend on which carbon atoms are labeled. The table illustrates a potential scenario for didactic purposes.

The synthesis of Furaneol-13C2, chemically known as 4-hydroxy-2,5-[13C₂]-dimethyl-3(2H)-furanone, is a multi-step process designed to precisely incorporate two carbon-13 atoms into the molecule. One common synthetic route involves a three-step sequence. researchgate.net This process begins with the addition of 13C-labeled acetaldehyde to a protected 3-butyn-2-ol. researchgate.net This is followed by the oxidation of the resulting BOC-protected diol using an oxidizing agent like permanganate to form a 1,2-dione intermediate. researchgate.net The final step involves the removal of the protective groups under acidic conditions, which induces cyclization to yield the target Furaneol-13C2 molecule. researchgate.net

Another approach to creating labeled furaneols involves the Maillard reaction, utilizing isotopically labeled precursors. imreblank.ch For instance, the reaction between specific amino acids and labeled pentose (B10789219) sugars can generate the furanone structure with the desired isotopic labels. imreblank.ch

Following synthesis, the crucial step is to assess the isotopic fidelity, also known as isotopic enrichment. This ensures that the 13C atoms have been correctly incorporated and determines the percentage of molecules that are successfully labeled. High-resolution mass spectrometry (HRMS) is a primary technique for this assessment. almacgroup.comnih.gov By analyzing the mass-to-charge ratio with high precision, it is possible to differentiate between the unlabeled compound and its 13C-labeled isotopologues. nih.gov The isotopic purity is often calculated from the mass spectrometry data by comparing the observed ion intensities against a theoretical isotope model. nih.gov For commercially available Furaneol-13C2, the isotopic enrichment is typically specified to be very high.

ParameterValueSource
Isotopic Enrichment≥99 atom % 13C atlanchimpharma.com
Isotopic Content99% acs.org

This interactive table summarizes the reported isotopic fidelity for Furaneol-13C2 from different sources.

The fragmentation patterns observed in mass spectrometry further confirm the location of the labels. In doubly labeled 4-hydroxy-2,5-di[13C]methyl-3(2H)-furanone, specific fragments in the mass spectrum will be singly labeled due to the molecule's symmetry, confirming the position of the 13C atoms. imreblank.ch

Chromatographic Purity Assessment of Synthesized this compound

The chemical purity of the synthesized Furaneol-13C2 is determined using chromatographic techniques. Gas chromatography (GC) is a common method for this assessment. atlanchimpharma.com However, the analysis of Furaneol by GC can be challenging due to its high polarity and thermal instability. nih.gov To overcome these issues, a derivatization step is often employed. nih.govresearchgate.net Reacting the hydroxyl group of Furaneol with a reagent like pentafluorobenzyl bromide (PFBBr) creates a more stable and less polar derivative that is more suitable for GC separation and detection. nih.govresearchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is frequently used for both identification and quantification, providing high sensitivity and selectivity. acs.orgresearchgate.netnih.gov The purity is calculated by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. sci-hub.se High-performance liquid chromatography (HPLC) can also be used as an alternative or complementary technique to assess purity. nih.govlgcstandards.com

Detailed below are typical findings and parameters associated with the purity assessment of Furaneol and its labeled analogues.

ParameterValue/MethodSource(s)
Purity Specification ≥95% (by GC) atlanchimpharma.com
Analytical Techniques Gas Chromatography-Mass Spectrometry (GC-MS) acs.orgnih.govnih.gov
High-Performance Liquid Chromatography (HPLC) nih.govlgcstandards.com
GC Column Example DB-5MS (5% phenyl, 95% dimethyl polysiloxane) acs.org
Derivatization Often required for GC to improve stability and volatility nih.govresearchgate.net
Method Validation Linearity (R² > 0.9952), good accuracy (CV < 12.9%) demonstrated for GC-MS methods nih.gov

This interactive table presents data related to the chromatographic purity assessment of Furaneol-13C2.

Elucidation of Furaneol Biosynthetic Pathways Via 13c2 Isotopic Tracing

Investigations into Maillard Reaction Mechanisms and Pathways Utilizing Furaneol - 13C2

The Maillard reaction is a non-enzymatic chemical reaction between amino acids and reducing sugars that occurs upon heating, generating a plethora of flavor and aroma compounds, including Furaneol (also known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone or HDMF). nih.govmdpi.com The use of precursors labeled with stable isotopes, such as 13C, has been fundamental to understanding the intricate mechanisms of this reaction. imreblank.chimreblank.ch By tracing the position of the 13C atoms in the final products, scientists can deduce the specific fragmentation and recombination patterns of the initial reactants. imreblank.ch

Role of Labeled Sugar Fragments in Furanone Formation

Isotopic labeling studies have demonstrated that Furaneol formation during the Maillard reaction can proceed via two major pathways: one involving the intact carbon skeleton of the sugar and another involving the recombination of smaller sugar fragments. imreblank.chnih.gov

In the absence of amino acids, furan (B31954) compounds are primarily formed from the intact sugar skeleton. nih.gov However, in Maillard-type reactions, the recombination of reactive C2 and/or C3 fragments is a significant pathway. nih.gov For instance, studies on coffee roasting using labeled sucrose (B13894) revealed that while 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is generated almost exclusively from the intact sugar skeleton, other compounds like 2,3-butanedione (B143835) are formed largely through the recombination of C1/C3 and C2/C2 fragments. uoregon.edu Experiments with pentoses showed that while a portion of HDMF is formed through sugar fragmentation, this pathway is less predominant than chain elongation involving amino acids. researchgate.net About 30% of the total HDMF amount in a xylose/glycine (B1666218) system was found to be 12C-HDMF, indicating its origin from sugar fragmentation. researchgate.netresearchgate.net

Formation PathwayDescriptionPrecursorsSupporting Evidence
Intact Skeleton Cyclization The furanone ring is formed directly from the carbon backbone of the sugar precursor without prior cleavage.Hexoses (e.g., Glucose, Fructose), PentosesPredominant pathway for HDMF formation from sucrose during coffee roasting. uoregon.edu
Sugar Fragmentation & Recombination The sugar molecule breaks down into smaller carbonyl fragments (C1, C2, C3), which then recombine to form the furanone structure.Sugars, Amino AcidsAccounts for a portion of furan formation, especially in the presence of amino acids like alanine (B10760859), threonine, or serine. nih.gov Identified as a pathway for HDMF from pentoses. imreblank.chresearchgate.net

Contribution of Labeled Amino Acids to Maillard-Derived Furaneol

The involvement of amino acids is a hallmark of the Maillard reaction, and isotopic labeling has precisely detailed their contribution to the Furaneol structure. researchgate.net A key mechanism is the Strecker-assisted chain elongation of the sugar moiety. imreblank.chimreblank.ch In this process, amino acids undergo Strecker degradation to form aldehydes, which then add carbon atoms to the sugar-derived backbone. imreblank.ch

Experiments using 13C-labeled amino acids have provided direct evidence for this pathway. researchgate.net

[2-13C]glycine: When reacted with a pentose (B10789219) like xylose, it degrades to produce 13C-labeled formaldehyde (B43269) (a C1 unit). This labeled C1 unit is incorporated into the pentose moiety, leading to the formation of singly labeled HDMF ([13C]HDMF). researchgate.netresearchgate.net

[3-13C]alanine: This amino acid degrades to 13C-labeled acetaldehyde (B116499) (a C2 unit). Its reaction with a pentose results in the formation of a related furanone, 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF), with the 13C label located in the ethyl group. imreblank.chresearchgate.net

This C5 + C1 (pentose + glycine-derived formaldehyde) and C5 + C2 (pentose + alanine-derived acetaldehyde) mechanism is a primary route for furanone formation in these model systems. imreblank.ch

Labeled PrecursorMaillard SystemKey FindingConclusion
[2-13C]glycine Pentose (Xylose) + [2-13C]glycineFormation of singly labeled HDMF ([13C]HDMF). researchgate.netThe C1 Strecker aldehyde (formaldehyde) from glycine is incorporated into the furanone structure. researchgate.netimreblank.ch
[3-13C]alanine Pentose (Xylose) + [3-13C]alanineFormation of singly labeled HEMF, with the 13C in the ethyl group. imreblank.chresearchgate.netThe C2 Strecker aldehyde (acetaldehyde) from alanine is incorporated, elongating the carbon chain. researchgate.netimreblank.ch
[1-13C]-D-xylose [1-13C]-D-xylose + Glycine or AlanineFormation of singly labeled norfuraneol and doubly labeled HDMF or HEMF. imreblank.chConfirms that the pentose carbon chain remains largely intact and is elongated by the amino acid-derived aldehyde. imreblank.ch

Influence of Reaction Parameters on Isotopic Label Distribution

The balance between the different formation pathways—and consequently the distribution of isotopic labels—is highly dependent on reaction conditions such as pH, temperature, and reactant concentrations. nih.govmdpi.com

pH: The pH of the medium is a critical parameter. mdpi.com Formation of both HDMF and its analogue HEMF is favored in phosphate-buffered solutions at a neutral pH of 7 compared to a more acidic pH of 5. researchgate.net At pH 7, sugar fragmentation via the 1-deoxyosone pathway is more pronounced, leading to a higher proportion of Furaneol formed from sugar fragments rather than through Strecker-assisted chain elongation. imreblank.ch

Temperature and Time: The degree of heating, such as the roasting time for coffee, influences the dominant reaction pathway. uoregon.edu In the early stages of roasting, 2,3-butanedione is formed from sucrose mainly via the intact sugar skeleton. uoregon.edu As roasting progresses, formation from sugar fragments (C1/C3 and C2/C2 recombination) becomes the primary route. uoregon.edu

Reactant Concentration: The presence of an excess of amino acids can favor the formation of furanones through the Strecker-assisted chain elongation pathway. researchgate.net

Enzymatic and Microbial Biosynthesis Studies Employing this compound Precursors

In many plants, fruits, and microorganisms, Furaneol is produced not by heat, but through specific, multi-step enzymatic reactions. researchgate.net The application of precursors labeled with stable isotopes has been crucial for mapping these biological pathways and identifying the key molecules involved. bloomtechz.com

Tracing Carbon Flux from Labeled Carbohydrate Precursors (e.g., Fructose (B13574), Xylose)

Isotopic tracing studies have definitively identified the primary carbohydrate precursors for the biosynthesis of Furaneol in various organisms, particularly in strawberries and the yeast Zygosaccharomyces rouxii.

Experiments using D-fructose labeled with stable isotopes (e.g., 1-13C-D-fructose and U-13C6-D-fructose) in ripening strawberry fruits demonstrated a direct conversion of fructose to furanones without the cleavage of the carbohydrate skeleton. nih.govmdpi.com This finding confirmed that D-fructose-1,6-diphosphate is the most efficient natural progenitor of HDMF in strawberries. nih.govnih.gov Further studies showed that while various labeled forms of both glucose and fructose could be transformed into furanones, the complete carbon chain of the carbohydrate was recovered in the final HDMF molecule. nih.govresearchgate.net

In the yeast Z. rouxii, HDMF was only produced when D-fructose-1,6-diphosphate was added to the culture medium. bloomtechz.commdpi.com When 1-13C-D-fructose-1,6-diphosphate was supplied, only single-labeled HDMF was formed. bloomtechz.commdpi.com Conversely, when 13C6-D-glucose was used, the resulting furanone was unlabeled, proving that the carbon for HDMF originates exclusively from exogenously supplied D-fructose-1,6-diphosphate in this organism. bloomtechz.commdpi.com

OrganismLabeled Precursor FedResulting FuraneolKey Finding
Strawberry (Fragaria x ananassa)U-13C6-D-fructoseLabeled HDMFProved the direct conversion of the complete fructose carbon chain into HDMF. nih.govnih.gov
Strawberry (Fragaria x ananassa)1-13C-D-fructoseLabeled HDMFD-fructose is a more efficient precursor than D-glucose. nih.govmdpi.com
Yeast (Zygosaccharomyces rouxii)1-13C-D-fructose-1,6-diphosphateSingle-labeled HDMFHDMF carbon originates exclusively from D-fructose-1,6-diphosphate. bloomtechz.commdpi.com
Yeast (Zygosaccharomyces rouxii)13C6-D-glucoseUnlabeled HDMFGlucose is not a direct precursor in this yeast under the tested conditions. bloomtechz.commdpi.com

Identification of Intermediate Metabolites in Furanone Biosynthesis

While D-fructose-1,6-diphosphate is established as the starting point, isotopic labeling has helped to identify subsequent intermediates in the enzymatic pathway to Furaneol. In strawberries, it is proposed that D-fructose-1,6-diphosphate is converted by a series of unknown enzymes into an intermediate compound: 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). semanticscholar.org

This intermediate, HMMF, serves as the substrate for a crucial final step catalyzed by an enone oxidoreductase. nih.govsemanticscholar.org This enzyme, named Fragaria x ananassa quinone oxidoreductase (FaQR), catalyzes the reduction of HMMF to produce the final flavor compound, HDMF (Furaneol). nih.gov The elucidation of this step represents a significant advance in understanding the complete biosynthetic pathway, moving from the initial carbohydrate precursor to the final, potent aroma molecule.

Stereochemical Aspects of Enzymatic Transformations Involving Labeled Substrates

The investigation of enzymatic reaction mechanisms at a stereochemical level is crucial for understanding the precise biological processes that govern the formation of natural products like Furaneol. The use of isotopically labeled substrates and cofactors has been instrumental in elucidating the stereospecificity of the enzymes involved in the Furaneol biosynthetic pathway.

The final step in the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol) in strawberries is the reduction of the highly reactive precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). nih.govnih.gov This reaction is catalyzed by the NAD(P)H-dependent enzyme Fragaria x ananassa enone oxidoreductase (FaEO). nih.gov To probe the stereochemistry of the hydride transfer, studies have utilized deuterium-labeled cofactors. nih.govnih.gov

Research using the stable, asymmetric substrate analog (2E)-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) and the deuterium-labeled cofactor [4R-²H]NADH has provided definitive insights. nih.gov The analysis revealed that the 4R-hydride of the NAD(P)H cofactor is specifically transferred to the exocyclic C6 carbon of the furanone precursor. nih.govnih.gov This enzymatic step results in the formation of a cyclic, achiral enolate intermediate, which is subsequently protonated to yield the final HDMF product. nih.govnih.govnih.gov This mechanism highlights a novel reaction type for enone oxidoreductases and provides a foundational understanding for the potential protein engineering of these enzymes for biocatalytic applications. nih.govnih.gov

Table 1: Stereochemical Details of the FaEO-Catalyzed Reduction

Enzyme Substrate Analog Labeled Cofactor Hydride Transfer Specificity Intermediate Product

In Vivo Plant Metabolic Studies with Labeled Furaneol Analogues

In vivo metabolic studies using isotopically labeled precursors in plants, particularly in strawberries (Fragaria × ananassa), have been fundamental in mapping the biosynthetic pathway to Furaneol and its derivatives. acs.org While Furaneol-¹³C₂ is primarily utilized as an internal standard for quantification in stable isotope dilution assays (SIDA), feeding experiments with other labeled compounds, such as ¹³C- and ²H-labeled carbohydrates, have successfully traced the metabolic fate of these precursors into the final furanone structures. mdpi.comcore.ac.uk

Early radiotracer studies identified carbohydrates as the natural precursors, with D-fructose-1,6-diphosphate showing the highest incorporation rate into furanones in fruit. nih.gov More detailed experiments involved applying various isotopically labeled forms of D-glucose and D-fructose to ripening strawberry fruits and analyzing the resulting HDMF and its methylated derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), via gas chromatography-mass spectrometry. acs.org

These studies confirmed that the entire carbon chain from precursors like [U-¹³C₆]-D-fructose is incorporated into the HDMF molecule. nih.govacs.org Interestingly, experiments with deuterium-labeled glucose, such as [2-²H]-D-glucose, resulted in the formation of [1- or 6-²H]-HDMF. acs.org This isotopic shift is explained by the action of the phosphohexose isomerase enzyme, which converts D-glucose into D-fructose-6-phosphate as an early step in the metabolic pathway, prior to the formation of the furanone ring. nih.govacs.org Conversely, the label from [4-²H]-D-glucose was not found in the final furanone products, indicating the loss of this specific hydrogen atom during the transformation. acs.orgresearchgate.net These tracer experiments have definitively established that D-fructose-1,6-diphosphate is the natural progenitor in fruit, clarifying the metabolic route from simple sugars to this key aroma compound. nih.govmdpi.com

Table 2: Summary of Isotopic Labeling Studies in Strawberry (Fragaria × ananassa)

Labeled Precursor Applied Labeled Product(s) Observed Key Metabolic Inference
[U-¹³C₆]-D-fructose [U-¹³C₆]-HDMF The complete carbon skeleton of fructose is incorporated into Furaneol. nih.govacs.org
[1-¹³C]-D-fructose [¹³C]-HDMF Fructose is a direct precursor. nih.govacs.org
[2-²H]-D-glucose [1- or 6-²H]-HDMF / DMMF An isotope shift occurs, indicating glucose is first metabolized to fructose-6-phosphate (B1210287) via phosphohexose isomerase. acs.org
[4-²H]-D-glucose Unlabeled HDMF / DMMF The hydrogen at the C-4 position of glucose is lost during the biosynthetic process. acs.orgresearchgate.net
[1-²H]-D-glucose [¹H]-HDMF / DMMF The hydrogen at the C-1 position is retained. acs.org

Application of Furaneol 13c2 in Metabolic Flux Analysis

Quantitative Tracing of Carbon Flow through Biological Networks

There is no scientific literature available that describes the use of Furaneol-13C2 for the quantitative tracing of carbon flow through biological networks. Standard MFA protocols rely on central carbon metabolism substrates to be introduced into the system to observe the distribution of the 13C label across a wide range of downstream metabolites. The metabolic fate of Furaneol itself within cellular systems is not well-characterized, and therefore, its utility as a tracer for broader metabolic pathways has not been established.

Assessment of Metabolic Pathways in Model Systems (e.g., Microbial Cultures, Cell Lines)

No studies have been found that utilize Furaneol-13C2 to assess metabolic pathways in model systems such as microbial cultures or cell lines. Research in these systems typically employs labeled glucose, glutamine, fatty acids, or amino acids to probe the activity of pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the TCA cycle, and amino acid metabolism. The introduction of an exogenous compound like Furaneol-13C2 would require evidence of its uptake and metabolism by these model systems, which is currently lacking in the scientific record.

Determination of Flux Ratios and Bottlenecks within Furaneol-Related Metabolism

The concept of determining flux ratios and identifying metabolic bottlenecks is a key application of 13C-MFA. This involves analyzing the labeling patterns of metabolites to understand the relative contributions of different pathways to their production. While isotopic labeling has been used to study the formation of Furaneol, there is no indication that Furaneol-13C2 has been used as a tracer to quantify flux ratios or identify bottlenecks in pathways related to its own metabolism or any other metabolic network.

Quantitative Methodologies Utilizing Furaneol 13c2 As an Internal Standard

Principles and Optimization of Stable Isotope Dilution Assay (SIDA) for Furaneol Quantification

Stable Isotope Dilution Assay (SIDA) is a quantitative analytical technique renowned for its high accuracy and precision. ontosight.ai The core principle involves adding a known amount of a stable isotope-labeled version of the analyte, in this case, Furaneol-13C2, to the sample at the earliest stage of preparation. tum.deontosight.ai This labeled compound serves as an ideal internal standard because its chemical and physical properties are nearly identical to the unlabeled (native) Furaneol. tum.de

During sample extraction, cleanup, and analysis, any loss of the target analyte is mirrored by a proportional loss of the labeled internal standard. researchgate.net The quantification is not based on the absolute signal of the analyte but on the ratio of the signal from the native Furaneol to that of the added Furaneol-13C2, which is measured by mass spectrometry. tum.deontosight.ai This ratio remains constant despite variations in sample workup or instrumental response, thus correcting for both preparation losses and matrix-induced signal suppression or enhancement. tum.deresearchgate.net SIDA is often considered the method of choice for the targeted quantification of trace compounds in complex matrices. tum.deresearchgate.net

The quantification of Furaneol using Furaneol-13C2 has been applied to a wide array of complex sample matrices, including fruits, processed foods, and beverages. nih.govcore.ac.ukacs.orgtandfonline.comscribd.com Developing a successful protocol requires careful optimization of the extraction and isolation steps to ensure efficient recovery of this polar compound.

Several extraction techniques have been proven effective:

Solvent-Assisted Flavor Evaporation (SAFE): This is a widely used gentle distillation technique for isolating volatile and semi-volatile compounds from complex food matrices. core.ac.uk It has been successfully applied to quantify Furaneol in cape gooseberry, pineapple, and canned beets. nih.govcore.ac.uktandfonline.com

Direct Solvent Extraction (DSE): Often used in conjunction with SAFE, DSE involves extracting the sample with a suitable organic solvent, such as diethyl ether, prior to the distillation step. core.ac.ukacs.org

Headspace Solid-Phase Microextraction (HS-SPME): This technique isolates volatile compounds from the headspace above the sample. It has been used for analyzing Furaneol in model reaction systems and canned beets. core.ac.ukacs.org However, some studies suggest that standard HS-SPME may not be ideal for a polar compound like Furaneol, and other methods like liquid-liquid extraction might yield better recovery. mdpi.com

Solid-Phase Extraction (SPE): This method uses a solid sorbent to isolate Furaneol from a liquid sample. A study on fruit juices employed Lichrolut-EN SPE cartridges, which effectively extracted Furaneol while retaining fewer pigments and other non-volatile interferences compared to other sorbents. nih.gov

In some cases, derivatization is performed to reduce Furaneol's polarity, making it more amenable to gas chromatographic analysis. nih.gov The choice of the analytical protocol depends heavily on the specific matrix and the concentration of the target analyte. For instance, in a study on plant-based egg alternatives, various sample sizes were used to ensure the final extract contained sufficient quantities of the target odorants for quantification. acs.org

A significant challenge in quantitative analysis, particularly with electrospray ionization in LC-MS, is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing signal suppression or enhancement. nih.gov This can lead to significant systematic errors and inaccurate results.

The use of a stable isotope-labeled internal standard like Furaneol-13C2 is the most effective strategy to counteract these effects. tum.de Because the labeled standard co-elutes with the native analyte and has virtually identical physicochemical properties, it experiences the same matrix effects and ionization efficiency changes. researchgate.nethpst.cz As a result, the ratio between the analyte and the internal standard remains unaffected, ensuring the accuracy of the quantification. tum.de The efficacy of this approach has been demonstrated in studies where the use of 13C-labeled standards compensated for all matrix effects, resulting in high trueness with apparent recoveries between 88% and 105%. hpst.cz This principle also applies to correcting for analyte losses during multi-step sample preparation procedures, making SIDA a highly robust and reliable quantification method. tum.deresearchgate.net

Mass Spectrometric Detection Techniques for SIDA-Based Quantification

Mass spectrometry (MS) is the detection technique required for SIDA, as it can differentiate between the native analyte and the mass-shifted, isotope-labeled internal standard. researchgate.net Both gas chromatography and liquid chromatography are used as separation techniques prior to MS detection.

GC-MS is the most frequently documented technique for the SIDA-based quantification of Furaneol. nih.govacs.orgnih.gov In this method, after chromatographic separation, the compounds are ionized, typically by electron ionization (EI), and the mass spectrometer is set to monitor specific ions characteristic of Furaneol and its labeled standard. nih.govimreblank.ch

For enhanced selectivity, especially in highly complex samples, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. researchgate.netacs.org This involves monitoring only a few specific mass-to-charge ratios (m/z), which significantly improves the signal-to-noise ratio. For the Furaneol/Furaneol-13C2 pair, the commonly used quantifier ions are:

Furaneol (native): m/z 128 nih.gov

Furaneol-13C2 (labeled standard): m/z 130 nih.govimreblank.ch

Tandem mass spectrometry (GC-MS/MS) provides an even higher degree of selectivity and sensitivity. imreblank.chchimia.ch In this approach, the molecular ion of the analyte (the precursor ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then a specific fragment ion (product ion) is monitored by the second mass analyzer. chimia.ch This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), effectively eliminates chemical noise from the matrix, allowing for accurate quantification at very low levels. researchgate.netacs.org

ParameterDescriptionSource
Extraction Method Solvent-Assisted Flavor Evaporation (SAFE) nih.gov
Analysis Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Quantifier Ion (Furaneol) m/z 128 nih.gov
Quantifier Ion (Furaneol-13C2) m/z 130 nih.gov
Extraction Method HS-SPME acs.org
Analysis Technique Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) acs.org
MRM Transition (Furaneol) Not specified acs.org
MRM Transition (Furaneol-13C2) Not specified acs.org

While GC-MS is prevalent, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful tool for SIDA. researchgate.netresearchgate.net LC-MS is particularly well-suited for analyzing polar, non-volatile, or thermally unstable compounds without the need for chemical derivatization. nih.govresearchgate.net This makes it an attractive alternative for Furaneol analysis.

SIDA methods based on LC-MS/MS have been widely developed for other food analytes, such as mycotoxins and key tastants in bread, demonstrating the technique's broad applicability and reliability. hpst.cznih.govmdpi.com In these methods, the isotope-labeled internal standards effectively compensate for matrix effects during electrospray ionization. hpst.cz Although specific applications detailing the use of Furaneol-13C2 with LC-MS are less common in the reviewed literature, the principles are directly transferable and offer a promising avenue for rapid and direct quantification of Furaneol in liquid samples. researchgate.net

Interlaboratory Comparability and Validation of SIDA Methods for Furaneol

For an analytical method to be widely accepted and for its results to be considered reliable, it must undergo rigorous validation and, ideally, an interlaboratory comparison. researchgate.netnih.gov Validation demonstrates that a method is "fit-for-purpose" by evaluating key performance parameters. oup.com

Key validation parameters for SIDA methods include:

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Recovery: The efficiency of the extraction procedure, determined by comparing the amount of analyte measured in a spiked sample to the known amount added. SIDA methods often show high apparent recoveries due to the correction by the internal standard. nih.govhpst.cz

Repeatability/Reproducibility: The precision of the method under the same (repeatability) or different (reproducibility) conditions, often expressed as the coefficient of variation (CV) or relative standard deviation (RSD). nih.govnih.govhpst.cz

ParameterValueMatrixMethodSource
Linear Range 2 to 500 ng mL-1Aqueous SamplesDerivatization/SPME-GC/MS nih.gov
LOD 0.5 ng mL-1Aqueous SamplesDerivatization/SPME-GC/MS nih.gov
LOQ 2 ng mL-1Aqueous SamplesDerivatization/SPME-GC/MS nih.gov
Repeatability (CV) 9.5%Aqueous SamplesDerivatization/SPME-GC/MS nih.gov
Recovery 98%Fruit JuiceSPE-GC/MS nih.gov
Reproducibility (CV) &lt;4%Fruit JuiceSPE-GC/MS nih.gov
Apparent Recovery 88% to 105%MaizeSIDA-UHPLC-MS/MS hpst.cz
RSD 4% to 11%MaizeSIDA-UHPLC-MS/MS hpst.cz

Interlaboratory comparison studies, or proficiency tests, are essential for assessing the comparability and transferability of a method across different laboratories. nih.gov In such studies, identical samples are sent to multiple labs, and the results are statistically analyzed to determine a consensus value and evaluate each laboratory's performance. nih.gov While no specific interlaboratory study for Furaneol using Furaneol-13C2 was identified in the searched literature, the established principles of such comparisons would be applicable to ensure that different laboratories can produce equivalent and reliable data for this key aroma compound. researchgate.netnih.gov

Mechanistic Investigations of Furaneol Transformation and Degradation Using 13c2 Labeling

Studies on Thermal Degradation and Stability Mechanisms

The formation of Furaneol is often associated with the thermal degradation of sugars, such as rhamnose and fructose (B13574), during processes like the Maillard reaction. imreblank.ch Isotopic labeling helps to trace the carbon backbone from the initial sugar to the final furanone product, revealing the mechanisms of its formation and subsequent stability.

Research has shown that Furaneol itself can be unstable under certain conditions. Studies on its stability at various pH values indicate that while its methoxy (B1213986) derivative (DMMF) is relatively stable, Furaneol undergoes decomposition. nih.gov The use of labeled precursors helps to understand which parts of the molecule are susceptible to degradation.

While direct studies on the thermal degradation of Furaneol-¹³C₂ are not extensively detailed in the provided literature, the principles of its formation from labeled precursors shed light on its stability. For instance, the formation of Furaneol from the thermal treatment of ¹³C-labeled sugars demonstrates that the furanone ring is assembled from specific carbon fragments of the precursor carbohydrate. nih.gov This implies that thermal degradation of Furaneol would likely involve the reverse of these formation pathways or further reactions like polymerization and fragmentation into smaller volatile compounds. The stability is also pH-dependent; Furaneol is noted to be unstable across a range of pH values, unlike some of its derivatives. nih.gov

Investigation of Chemical Reaction Mechanisms in Model Systems

Model systems, typically involving the Maillard reaction between sugars and amino acids, are fundamental to understanding how flavor compounds like Furaneol are generated in food. The introduction of ¹³C-labeled reactants into these systems allows for precise tracking of reaction pathways.

Experiments using pentose (B10789219) sugars (like xylose) and ¹³C-labeled amino acids (like [2-¹³C]glycine or [3-¹³C]L-alanine) have been particularly insightful. researchgate.net These studies demonstrate that Furaneol can be formed via a C₅ + C₁ pathway, where a five-carbon sugar fragment (from the pentose) combines with a one-carbon fragment derived from the Strecker degradation of an amino acid like glycine (B1666218). imreblank.chresearchgate.net

When [2-¹³C]glycine is used, the resulting Furaneol is singly labeled, confirming the incorporation of the C2 carbon from glycine into the furanone structure. researchgate.net Similarly, reacting a ¹³C-labeled pentose (e.g., [1-¹³C]-D-xylose) with a labeled amino acid can produce doubly labeled Furaneol. researchgate.net The analysis of the resulting labeled products by GC-MS/MS confirms the proposed reaction mechanism, which involves the decomposition of the Amadori compound, chain elongation by Strecker aldehydes, and subsequent cyclization and reduction to form the furanone ring. researchgate.net

Table 2: Formation of Labeled Furanones in Maillard Model Systems researchgate.net

Reactants Labeled Product Significance
D-xylose + [2-¹³C]glycine 4-hydroxy-2-[¹³C]methyl-5-methyl-3(2H)-furanone Demonstrates the incorporation of a C1 fragment from glycine into the Furaneol structure.
[1-¹³C]-D-xylose + [2-¹³C]glycine 4-hydroxy-2-[¹³C]methyl-5-[¹³C]methyl-3(2H)-furanone Confirms that the C1 of xylose becomes the C5-methyl group and the C2 of glycine becomes the C2-methyl group of Furaneol.

These labeling experiments have provided conclusive evidence that the formation of Furaneol is not limited to the degradation of hexose (B10828440) sugars but can also occur through the build-up from smaller precursors, significantly broadening the understanding of flavor chemistry. imreblank.chresearchgate.net

Future Perspectives and Emerging Research Avenues for Furaneol 13c2

Integration with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)

The integration of stable isotope tracers like Furaneol-13C2 with advanced "omics" technologies, particularly metabolomics and fluxomics, represents a powerful strategy for gaining a systems-level understanding of metabolic networks. mdpi.comnumberanalytics.comfrontiersin.org This synergy allows researchers to move beyond static snapshots of metabolite concentrations to a dynamic view of metabolic rates and pathway activities. frontiersin.orgnih.gov

Fluxomics, the quantitative study of metabolic fluxes, heavily relies on stable isotope labeling. nih.govfrontiersin.org In a typical experiment, a 13C-labeled substrate is introduced into a biological system, and the incorporation of the 13C label into downstream metabolites is tracked over time. researchgate.net Furaneol-13C2 serves as an invaluable tool in this context, not only as a tracer to follow the fate of furanone compounds but also as an internal standard for accurate quantification in complex biological matrices. mdpi.com For instance, in a study on the aroma-active compounds in cape gooseberry (Physalis peruviana L.), Furaneol-13C2 was used as a labeled standard for the precise quantification of its unlabeled counterpart, Furaneol, via a stable isotope dilution assay (SIDA). mdpi.com This approach corrects for variations during sample preparation and analysis, ensuring high accuracy.

Metabolomics, the large-scale study of small molecules, also benefits immensely from the use of 13C-labeled compounds. mdpi.commdpi.com Isotopic ratio outlier analysis (IROA), a technique that uses samples labeled with specific ratios of 13C, helps to distinguish true biological signals from analytical artifacts and aids in the confident identification of molecular formulae. frontiersin.org While not a direct application of Furaneol-13C2, the principles of IROA highlight the power of 13C labeling in enhancing the robustness of metabolomics data. The use of Furaneol-13C2 as an internal standard is a direct application within metabolomics workflows, enabling the precise measurement of changes in Furaneol concentrations under different physiological or pathological conditions.

The integration of fluxomics and metabolomics data, facilitated by tracers like Furaneol-13C2, provides a more complete picture of the metabolic phenotype. nih.govupenn.edu This multi-omics approach is crucial for understanding the complex interplay between different metabolic pathways and how they are regulated in response to genetic or environmental perturbations. mdpi.comfrontiersin.org

Table 1: Applications of Furaneol-13C2 in Omics Technologies

Technology Specific Application of Furaneol-13C2 Research Goal Reference
Metabolomics Internal Standard for Quantification (SIDA) To accurately measure the concentration of natural Furaneol in biological samples (e.g., fruits). mdpi.com
Fluxomics Isotopic Tracer To track the metabolic fate and transformation of furanone structures within cellular pathways. Inferred from nih.govfrontiersin.orgresearchgate.net
Multi-Omics Integration Data Anchor To provide quantitative flux data that can be integrated with genomic, transcriptomic, and proteomic datasets for systems biology analysis. Inferred from mdpi.comfrontiersin.orgfrontlinegenomics.com

Development of Novel Isotopic Labeling Strategies for Complex Furanone Derivatives

The synthesis of isotopically labeled compounds is a critical prerequisite for advanced metabolic research. While simple molecules can be labeled relatively easily, the development of labeling strategies for more complex structures, such as various furanone derivatives, presents a significant challenge. The synthesis of Furaneol-13C2 itself represents a successful effort in creating a specific tool for studying this class of compounds.

Future research will focus on developing more flexible and efficient synthetic routes to produce a wider array of 13C-labeled furanone derivatives. This is analogous to research in other fields where the lack of commercially available labeled standards necessitates custom synthesis to enable quantitative studies. researchgate.net The ability to strategically place 13C atoms at different positions within the furanone ring or its side chains would allow for more detailed mechanistic studies of enzymatic reactions and metabolic transformations.

These novel labeling strategies will enable researchers to:

Elucidate Biosynthetic Pathways: By feeding different specifically labeled precursors to organisms like plants or microbes, and analyzing the labeling pattern in the resulting furanone products, researchers can definitively map out the biosynthetic routes.

Study Catabolism: Tracking the breakdown of specifically labeled furanones can reveal novel catabolic pathways and identify the enzymes and intermediates involved.

Probe Reaction Mechanisms: The precise location of labels can provide insights into the chemical mechanisms of enzymes that modify furanone structures.

The development of such complex labeled molecules is essential for pushing the boundaries of metabolic flux analysis beyond central carbon metabolism into the more complex and diverse world of secondary metabolism. researchgate.net

Table 2: Potential Novel Labeled Furanone Derivatives and Their Research Applications

Labeled Compound Example Labeling Strategy Potential Research Application
Furaneol-[1,2-13C2] Labeling the ethyl and methyl carbons Differentiating pathways based on the fate of side-chain carbons.
Furaneol-[ring-13C4] Labeling all carbons in the furanone ring Tracking the integrity and transformation of the core furanone structure.
Complex Furanone-[specific-13Cn] Strategic placement of multiple 13C atoms Probing intramolecular rearrangements and complex enzymatic reaction mechanisms.

Computational Modeling and Simulation of Metabolic Fluxes Informed by Labeled Data

Data generated from experiments using Furaneol-13C2 and other isotopic tracers are most powerful when interpreted through the lens of computational modeling. frontiersin.org 13C-Metabolic Flux Analysis (13C-MFA) is a computational method that uses the isotopic labeling patterns measured in metabolites to calculate the rates (fluxes) of intracellular reactions. plos.orgnih.govoup.com

The workflow involves several key steps:

Experiment: A 13C-labeled substrate (like a precursor to Furaneol-13C2, or Furaneol-13C2 itself) is administered to a biological system at metabolic steady state. nih.gov

Measurement: After a period of incorporation, metabolites are extracted and their mass isotopomer distributions (the relative abundances of molecules with different numbers of 13C atoms) are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Modeling: A metabolic network model, which includes the stoichiometry and carbon atom transitions for all relevant reactions, is constructed. frontiersin.org

Flux Estimation: The measured labeling data are used to constrain the computational model. Iterative algorithms then solve for the set of metabolic fluxes that best explains the observed isotopic patterns. plos.orgphysiology.org

This approach provides a detailed and quantitative map of metabolic activity that is not achievable by other means. frontiersin.orgoup.com By incorporating data from tracers like Furaneol-13C2, these models can be extended to include pathways of secondary metabolism, which are often poorly characterized. The quantitative flux data generated can identify metabolic bottlenecks, predict the effects of genetic modifications, and provide a deeper understanding of cellular physiology. plos.org

Future developments will likely involve the creation of more comprehensive genome-scale models that integrate flux data with transcriptomic, proteomic, and metabolomic information, providing a truly holistic view of cellular function. plos.org

Q & A

Q. What analytical techniques are validated for quantifying Furaneol-¹³C₂ in complex matrices like fermented beverages?

To quantify Furaneol-¹³C₂ in matrices such as wine or fruit extracts, researchers employ:

  • High-Performance Liquid Chromatography (HPLC) : Used to measure Furaneol content in Msalais wine (27.59–117.6 mg/L), with protocols optimized for separating isotopic analogs from interfering compounds .
  • Aptamer-Based Biosensors : An ion-sensitive field-effect transistor (ISFET) biosensor paired with a Furaneol-specific aptamer achieves detection limits of 0.1–10 µM, ideal for trace analysis in food systems .
  • Isotope Dilution Mass Spectrometry (IDMS) : Combines ¹³C₂-labeled Furaneol as an internal standard with GC/MS to correct for matrix effects and ionization efficiency variations .

Key Considerations : Calibrate instruments using certified ¹³C₂-Furaneol standards and validate recovery rates in spiked samples to ensure accuracy .

Q. Why is ¹³C₂ isotopic labeling critical in Furaneol metabolic studies?

¹³C₂ labeling enables precise tracking of Furaneol’s absorption, distribution, metabolism, and excretion (ADME) in biological systems. For example:

  • Metabolic Pathway Tracing : In grapevine studies, ¹³C₂-Furaneol traced the enzymatic conversion of its glucoside precursor (via UGT85K14 glucosyltransferase) during fermentation .
  • Quantifying Biosynthetic Flux : Labels distinguish Furaneol derived from Maillard reactions versus carbohydrate precursors like D-fructose-1,6-diphosphate in strawberries .

Methodological Tip : Use kinetic isotope effect (KIE) studies to assess whether ¹³C substitution alters reaction rates in formation pathways .

Q. How does isotopic labeling affect Furaneol’s physicochemical properties?

¹³C₂ labeling minimally alters physical properties (e.g., boiling point, solubility) but significantly impacts analytical detection:

  • Mass Spectrometry : Enhances signal specificity by shifting the mass-to-charge ratio, avoiding overlap with unlabeled analogs .
  • NMR Spectroscopy : ¹³C nuclei provide distinct chemical shifts for tracking structural transformations in metabolic studies .

Validation : Compare labeled and unlabeled Furaneol via parallel HPLC-UV and GC/MS runs to confirm identical retention times and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in Furaneol-¹³C₂ formation pathways (e.g., Maillard vs. enzymatic routes)?

Contradictions arise from context-dependent pathways. To address this:

Controlled Fermentation Models : Replicate Msalais wine conditions, varying temperature and enzymatic activity (e.g., adding β-glucosidase inhibitors) to isolate Maillard-driven vs. enzymatic hydrolysis of Furaneol glucosides .

Isotopic Pulse-Chase Experiments : Introduce ¹³C₂-labeled precursors (e.g., glucose or fructose) at different fermentation stages to map dominant pathways .

Statistical Deconvolution : Apply multivariate analysis to differentiate contributions of thermal (Maillard) vs. enzymatic mechanisms in time-series data .

Q. What experimental designs optimize ¹³C₂-Furaneol synthesis for isotopic tracing?

  • Enzymatic Biosynthesis : Express UGT85K14 glucosyltransferase in E. coli to produce ¹³C₂-Furaneol glucosides, followed by acid hydrolysis to yield free Furaneol-¹³C₂ .
  • Chemical Synthesis : Use ¹³C-labeled acetylacetone and dihydroxyacetone phosphate in Maillard reaction simulations under controlled pH/temperature .
  • Quality Control : Confirm isotopic purity (>99%) via high-resolution MS and exclude side products using preparative HPLC .

Q. How can Furaneol-¹³C₂ elucidate aroma precursor dynamics in wine?

  • Precursor-Product Tracking : Spike grape must with ¹³C₂-Furaneol glucoside and monitor its hydrolysis to free Furaneol during fermentation using LC/MS .
  • Transcriptomic Correlation : Pair isotopic tracing with RNA-seq to link UGT85K14 expression levels in Vitis labrusca grapes to ¹³C₂-Furaneol accumulation .

Data Interpretation : Use kinetic modeling (e.g., Michaelis-Menten) to relate enzyme activity to precursor conversion rates .

Q. What statistical methods validate reproducibility in ¹³C₂-Furaneol quantification?

  • Inter-laboratory Studies : Compare coefficients of variation (CV) across labs using standardized protocols (e.g., AOAC International guidelines) .
  • ANOVA for Batch Effects : Test for significant differences in ¹³C₂-Furaneol recovery rates between fermentation batches or instrument operators .
  • Regression Analysis : Calibration curves with R² > 0.99 ensure linearity, while limits of detection (LOD) are calculated as 3×SD of blank samples .

Q. How can transcriptome analysis enhance understanding of ¹³C₂-Furaneol biosynthesis in plants?

  • Co-Expression Networks : Identify genes co-expressed with UGT85K14 in strawberry (Fragaria × ananassa) RNA-seq datasets to uncover regulatory hubs .
  • Pathway Enrichment : Use GO terms like "furanone biosynthetic process" or "carbohydrate metabolic process" to prioritize candidate genes in de novo assemblies .
  • CRISPR Knockouts : Validate gene function by disrupting putative Furaneol synthase genes and measuring ¹³C₂ incorporation via isotopic flux analysis .

Q. What protocols mitigate matrix interference in ¹³C₂-Furaneol extraction from lipid-rich tissues?

  • Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate Furaneol-¹³C₂ from lipids, with elution optimized using methanol/water gradients .
  • Derivatization : Convert Furaneol to trimethylsilyl ethers via BSTFA for enhanced GC/MS volatility and reduced matrix adhesion .
  • Internal Standardization : Spike with deuterated analogs (e.g., Furaneol-d₅) to correct for recovery losses during sample preparation .

Q. How do researchers reconcile divergent Furaneol stability data across storage conditions?

  • Accelerated Stability Studies : Incubate ¹³C₂-Furaneol at 40°C/75% RH for 4 weeks and compare degradation kinetics (Arrhenius modeling) to room-temperature controls .
  • pH-Dependent Hydrolysis : Test stability in buffers (pH 2–9) to identify optimal storage conditions (e.g., pH 5–6 minimizes glucoside hydrolysis) .
  • Light Exposure Trials : Use UV/Vis spectroscopy to quantify photodegradation products and recommend amber vials for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.